3-Propyl-3-azabicyclo[3.2.1]octan-8-one
Description
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Structure
3D Structure
Properties
CAS No. |
1087798-48-8 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-propyl-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H17NO/c1-2-5-11-6-8-3-4-9(7-11)10(8)12/h8-9H,2-7H2,1H3 |
InChI Key |
OWVPKAYXJLCICH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CCC(C1)C2=O |
Origin of Product |
United States |
Nomenclature and Structural Characteristics of Bicyclo 3.2.1 Octane Systems
The systematic naming of bicyclic compounds follows the von Baeyer nomenclature system established by the International Union of Pure and Applied Chemistry (IUPAC). The name "bicyclo[3.2.1]octane" itself provides a wealth of information about the molecule's structure. The prefix "bicyclo" indicates the presence of two rings that share two common atoms, known as bridgehead carbons. The numbers within the brackets, [3.2.1], denote the number of carbon atoms in the bridges connecting the two bridgehead carbons, listed in descending order. evitachem.com In this case, there are three bridges consisting of three, two, and one carbon atom(s), respectively. The parent name "octane" signifies that the entire bicyclic system contains a total of eight carbon atoms. chemicalbook.com
The structure of 3-Propyl-3-azabicyclo[3.2.1]octan-8-one is a derivative of this parent bicyclo[3.2.1]octane skeleton. The designation "3-aza" indicates that the carbon atom at the 3-position of the bicyclic ring system has been replaced by a nitrogen atom. The "-8-one" suffix points to the presence of a ketone functional group at the 8-position, which is the single-carbon bridge. Finally, the "3-Propyl" prefix specifies that a propyl group is attached to the nitrogen atom at the 3-position.
The PubChem database provides entries for both the racemic mixture and a specific stereoisomer, (1R,5S)-3-propyl-3-azabicyclo[3.2.1]octan-8-one, highlighting the potential for chirality in this molecule. evitachem.comglpbio.com
Table 1: Structural and Chemical Identity of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1087798-48-8 | C10H17NO | 167.25 |
| (1R,5S)-3-propyl-3-azabicyclo[3.2.1]octan-8-one | Not Available | C10H17NO | 167.25 |
| 8-Azabicyclo[3.2.1]octan-3-one | 5632-84-8 | C7H11NO | 125.17 |
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 28957-72-4 | C14H17NO | 215.29 |
Distinction of the 3 Aza 8 One Scaffold Within Azabicyclic Frameworks
The 3-azabicyclo[3.2.1]octan-8-one scaffold is a specific arrangement within the broader class of azabicyclic frameworks. These frameworks are core structures in a multitude of biologically active compounds and natural products. The constrained conformation of the bicyclic system imparts a high degree of rigidity, which can be advantageous in the design of molecules with specific binding properties to biological targets. acs.org
The presence of the nitrogen atom at the 3-position introduces a site for further functionalization, allowing for the synthesis of a diverse library of derivatives. The basicity of this nitrogen can also play a crucial role in the molecule's chemical and biological properties. The ketone at the 8-position is a key functional group that can undergo a variety of chemical transformations, such as reduction to an alcohol or reaction with nucleophiles. cymitquimica.com This reactivity makes the 3-aza-8-one scaffold a versatile building block in organic synthesis.
While specific research on the reactivity of 3-Propyl-3-azabicyclo[3.2.1]octan-8-one is limited in publicly available literature, studies on analogous compounds, such as those with different N-substituents (e.g., benzyl (B1604629) or Boc protecting groups), provide insights into its potential chemical behavior. cymitquimica.com For instance, the synthesis of related 8-azabicyclo[3.2.1]octane derivatives often involves multi-step sequences that may include cyclization reactions to form the bicyclic core. evitachem.com
Significance of Bicyclic Ketones in Contemporary Organic Synthesis and Reactivity Studies
Strategies for Constructing the 3-Azabicyclo[3.2.1]octane Core
The assembly of the 3-azabicyclo[3.2.1]octane skeleton can be achieved through several distinct synthetic routes, broadly categorized as intramolecular cyclizations and ring expansion or rearrangement reactions.
Intramolecular cyclization is a common and effective strategy for building the 3-azabicyclo[3.2.1]octane core. These methods typically involve forming one of the rings by creating a new carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic or monocyclic precursor.
One prevalent approach involves the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule. The assembly of 2-azabicyclo[3.2.1]octanes, a related scaffold, is often achieved through nucleophilic attack and subsequent intramolecular cyclization, using cyclopentane (B165970) and piperidine (B6355638) derivatives as starting materials. rsc.org For instance, a double Mannich reaction has been utilized to synthesize compounds bearing the 3-azabicyclo[3.2.1]octan-8-one ring. researchgate.net
A particularly powerful method is the intramolecular Mannich cyclization. This reaction has been employed in the divergent synthesis of napelline-type alkaloids, which feature an azabicyclo[3.2.1]octane moiety. researcher.life This key step rapidly constructs the bicyclic system from a more simple precursor. researcher.life Similarly, stereocontrolled syntheses of related homotropanones have used an L-proline catalyzed intramolecular Mannich cyclization as a crucial step in the methodology. researcher.life
Other intramolecular strategies include:
Ring-Closing Metathesis (RCM): This method can be applied to diene intermediates to form the bicyclic core. vulcanchem.com
Palladium(II)-Catalyzed Cyclization: A unique pathway to the azabicyclo[3.2.1]octane core was developed via an intramolecular palladium(II)-catalyzed cyclization of a N-acyl-N-tosylhydrazine derivative. rsc.org
Radical Cyclization: Tandem radical cyclization and dimerization processes have also been explored for creating complex nitrogen-containing ring systems. researcher.life
Ring expansion reactions provide an alternative route to the azabicyclo[3.2.1]octane core, typically starting from a smaller bicyclic system like a norbornane (B1196662) derivative. These rearrangements are powerful tools for inserting a nitrogen atom into a pre-existing carbocyclic framework.
The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid. libretexts.org This process results in the insertion of a nitrogen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactam (a cyclic amide). libretexts.org
When applied to norcamphor (B56629) derivatives, the Schmidt reaction can produce the 3-azabicyclo[3.2.1]octan-8-one skeleton (a 3-azolactam regioisomer). rsc.org However, the reaction often suffers from poor regioselectivity, yielding a mixture of lactams due to the possible migration of either of the two alpha-carbons to the nitrogen atom. rsc.orgnih.gov Furthermore, yields can be low. rsc.org Studies comparing the Schmidt and Beckmann conditions on various norcamphor derivatives have highlighted this difference in regioselectivity, with the Schmidt reaction often favoring the 3-aza isomer, in contrast to the Beckmann rearrangement. rsc.org The resulting regioisomers are often inseparable, which limits the synthetic applicability of this method for obtaining pure azabicyclo[3.2.1]octanes. researchgate.net
| Substrate (Norcamphor Derivative) | Conditions | Major Product (Regioisomer) | Yield / Selectivity Notes |
|---|---|---|---|
| Norcamphor | Beckmann | 2-Azabicyclo[3.2.1]octan-3-one | Yields range from 35% to 90%. rsc.org |
| Norcamphor | Schmidt | 3-Azabicyclo[3.2.1]octan-8-one | Often results in a mixture of regioisomers; low yields. rsc.org |
| Fenchone Oxime | Beckmann | Mixture with unsaturated nitriles | Side reactions are common. rsc.org |
| exo-5-Bromo-norcamphor | Schmidt | Mixture of 2-aza and 3-aza lactams | Ratio of 2-aza:3-aza is 0:100. researchgate.net |
The Beckmann rearrangement is the acid-mediated transformation of an oxime into an amide. masterorganicchemistry.com Similar to the Schmidt reaction, it can be used to insert a nitrogen atom into a cyclic system. The reaction is typically initiated by converting the oxime's hydroxyl group into a good leaving group, followed by a rearrangement where an alkyl group migrates to the nitrogen atom. masterorganicchemistry.com
For norcamphor-derived oximes, the Beckmann rearrangement generally provides the 2-azabicyclo[3.2.1]octan-3-one as the major product, resulting from the migration of the bridgehead C–C bond. rsc.org This outcome is in contrast to the regioselectivity often observed in the Schmidt reaction. rsc.org While this produces a different, albeit related, bicyclic lactam, specific substrates can be used to control the rearrangement's direction. For example, studies on 8-oximinobicyclo[3.2.1]octane-3-carboxylic acids showed that the syn-oxime isomer undergoes a classical Beckmann rearrangement to form the corresponding lactam of the 3-azabicyclo[3.2.1]octane system, while the anti-oxime reacts differently. core.ac.ukuniv.kiev.ua The presence of a nearby carboxylic acid group has been shown to enable the Beckmann rearrangement of strained bicyclic compounds, leading to the selective formation of functionalized lactams in good yield. univ.kiev.uaresearchgate.net
The development of new synthetic methods is crucial for accessing diverse and complex molecular architectures. Several novel cyclization strategies for preparing nitrogen-containing bicycles have been reported, showcasing the innovation in modern organic synthesis. mdpi.com
Rhodium(I)-Catalyzed Cyclizations: Novel Rh(I)-catalyzed reactions that proceed through a rhodacycle intermediate have been developed. For instance, the sequential hydroacylation and cycloisomerization of dienals can produce bicyclic compounds in a stereoselective manner. nih.gov
Hetero-Diels-Alder Reactions: A solvent- and catalyst-free synthesis of nitrogen-containing bicyclic derivatives has been achieved through a three-bond forming process. This strategy involves the diastereoselective hetero-Diels-Alder reaction of dienals with diazenes, initiated by hemiaminal formation. nih.gov
Asymmetric [3+2] Cycloadditions: The enantioselective construction of complex rings can be achieved through formal [3+2] cycloaddition reactions, for example, between vinylcyclopropanes and carboxylic acids, which proceed via Ir-catalyzed C-C bond cleavage. acs.org
Fused Piperazine (B1678402) Scaffolds: An efficient and stereocontrolled route to access fused piperazine scaffolds, which are related bicyclic systems, involves the initial assembly of a 5-membered heterocycle followed by the construction of the partially saturated piperazine ring via a one-pot deprotection and reductive amination. cam.ac.uk
Ring Expansion and Rearrangement Strategies
Introduction of the Propyl Moiety at the Nitrogen Atom
Once the 3-azabicyclo[3.2.1]octane core is constructed, the final step in synthesizing the target compound is the introduction of the propyl group at the nitrogen atom (N-3). This is typically achieved through N-alkylation of the secondary amine of the bicyclic scaffold.
A highly efficient method for this transformation is a "one-pot" deprotection-alkylation procedure. nih.govacs.org In this approach, a precursor bearing a protecting group on the nitrogen, such as a phenylethyl or p-methoxybenzyl group, is used. This protecting group is first removed, typically via hydrogenolysis. nih.govacs.org The resulting free secondary amine (the NH-3 derivative) is then directly alkylated in the same reaction vessel with a suitable propylating agent, such as propyl iodide or propyl bromide, to yield the final N-propyl product. nih.gov This one-pot procedure is advantageous as it avoids the isolation of the intermediate secondary amine, streamlining the synthesis.
Formation and Functionalization of the 8-Ketone Functionality
The introduction of the ketone at the C-8 position of the 3-azabicyclo[3.2.1]octane skeleton is a critical transformation. Several synthetic strategies can be employed, often involving the oxidation of a precursor alcohol or the direct construction of the ring system with the ketone already in place.
One common approach involves the oxidation of the corresponding 8-hydroxy-3-azabicyclo[3.2.1]octane derivative. A variety of oxidizing agents can be utilized for this purpose, with the choice of reagent often depending on the other functional groups present in the molecule to avoid side reactions. Standard oxidation protocols such as Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or chromium-based reagents can be effective.
Alternatively, the bicyclic ketone can be assembled through cyclization strategies. For instance, a Mannich-type reaction involving a suitably substituted pyrrolidine (B122466) derivative and a three-carbon component can lead to the formation of the 3-azabicyclo[3.2.1]octan-8-one core. Another powerful method is the intramolecular Dieckmann condensation of a diester precursor, followed by decarboxylation to yield the desired β-keto ester, which can then be converted to the ketone.
Furthermore, ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of bicyclic systems. A diene precursor containing the nitrogen atom can be cyclized using a ruthenium catalyst, followed by functional group manipulation to install the C-8 ketone.
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of such compounds is often dependent on their stereochemistry. Both diastereoselective and enantioselective approaches have been developed for the synthesis of related 3-azabicyclic systems.
Diastereocontrol in Bicyclic Ketone Synthesis
Diastereoselectivity in the synthesis of 3-azabicyclo[3.2.1]octan-8-ones is often governed by the thermodynamics and kinetics of the ring-forming reactions. For example, in intramolecular Mannich reactions, the stereochemical outcome at the newly formed stereocenters can be influenced by the reaction conditions, the nature of the starting materials, and the presence of directing groups. The relative stability of the possible diastereomeric products often favors the formation of the thermodynamically more stable isomer.
In cases where a mixture of diastereomers is formed, chromatographic separation can be employed to isolate the desired isomer. Alternatively, stereochemical information can be introduced in an earlier step of the synthesis, for instance, by using a chiral starting material, which can then direct the stereochemical outcome of subsequent transformations. Microwave-assisted three-component aza-Diels-Alder cyclizations have been shown to produce azabicyclo[2.2.2]octan-5-ones with excellent diastereoselectivity, a strategy that could potentially be adapted for the [3.2.1] system. researchgate.net
Enantioselective Approaches to 3-Azabicyclic Systems
The enantioselective synthesis of 3-azabicyclo[3.2.1]octane derivatives can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis.
One approach involves the use of a chiral auxiliary attached to the nitrogen atom or another part of the molecule. This auxiliary can direct the stereochemical course of key bond-forming reactions, and can be removed at a later stage of the synthesis. For example, (R)-1-phenylethylamine has been used to confer chirality in the synthesis of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. acs.org
Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral Lewis acids or organocatalysts can be used to catalyze key cyclization or functionalization steps with high enantioselectivity. For instance, organocatalyzed domino Michael-Henry reactions have been employed to obtain enantioenriched bicyclo[3.2.1]octan-2-ones. mdpi.com Similarly, lipase-catalyzed enantioselective ring-opening of a racemic exo-norbornene β-lactam has been utilized in the preparation of an enantiopure azabicyclic exo β-amino acid. researchgate.net
Total Synthesis Approaches for Complex Molecules Incorporating the 3-Azabicyclo[3.2.1]octanone Framework
The 3-azabicyclo[3.2.1]octanone core is a key structural element in a number of complex natural products and pharmacologically active molecules. Total synthesis campaigns targeting these molecules provide a rich source of synthetic strategies for the construction of this bicyclic system.
For example, the synthesis of various tropane alkaloids, which are structurally related to the 8-azabicyclo[3.2.1]octane system, often involves the stereoselective construction of the bicyclic core as a key step. ehu.esrsc.org These syntheses frequently employ strategies such as intramolecular cycloadditions, ring-rearrangement reactions, and desymmetrization of meso compounds. evitachem.com
The total synthesis of virosaine A and bubbialidine, for instance, showcases the formation of a complex 7-oxa-1-azabicyclo[3.2.1]octane ring system through an intramolecular ehu.esevitachem.com-dipolar cycloaddition. rsc.org While the heteroatom at position 7 differs, the general strategy for constructing the bicyclic framework is relevant.
Furthermore, the development of novel synthetic methods is often driven by the need to access complex molecular architectures. For example, a vinylogous imide photocycloaddition-retro-Mannich-Mannich cascade has been developed for the stereoselective synthesis of 8-substituted azabicyclooctanones. researchgate.net Such innovative approaches highlight the ongoing efforts to develop efficient and stereoselective routes to these important bicyclic systems, which can be applied to the synthesis of this compound and its derivatives.
Reactivity at the Ketone Functionality
The carbonyl group at the C-8 position is a primary site for a variety of chemical transformations, including reduction, nucleophilic addition, and condensation reactions.
Reduction Reactions and Diastereoselectivity in Bicyclic Ketones
The reduction of the ketone in this compound to its corresponding alcohol, 3-propyl-3-azabicyclo[3.2.1]octan-8-ol, is a common transformation. The stereochemical outcome of this reduction is of significant interest due to the rigid, bicyclic nature of the scaffold, which dictates the trajectory of the incoming hydride reagent.
The approach of the hydride can occur from two faces: the exo face or the endo face. Generally, in bicyclo[3.2.1]octane systems, the exo face is sterically less hindered, leading to the preferential formation of the endo-alcohol. However, the presence of the N-propyl group can influence this selectivity. The conformational preference of the propyl group (axial vs. equatorial) can alter the steric environment around the carbonyl group. In many cases, bulky hydride reducing agents will preferentially attack from the less hindered face. For instance, the reduction of similar bicyclic ketones often shows high diastereoselectivity. acs.orgrsc.org
| Reducing Agent | Predominant Product | Rationale |
| Sodium borohydride (B1222165) (NaBH₄) | endo-3-Propyl-3-azabicyclo[3.2.1]octan-8-ol | Attack from the less sterically hindered exo face is generally favored. organic-chemistry.org |
| Lithium aluminum hydride (LiAlH₄) | endo-3-Propyl-3-azabicyclo[3.2.1]octan-8-ol | Similar to NaBH₄, but a more powerful reducing agent. |
| L-Selectride® | exo-3-Propyl-3-azabicyclo[3.2.1]octan-8-ol | This bulky reagent may favor attack from the more hindered endo face to avoid steric clash with the bicyclic framework, leading to the exo-alcohol. acs.org |
| (S)-Me-CBS catalyst | Diastereoselective reduction | Chiral catalysts can be employed to achieve high enantioselectivity and diastereoselectivity, predictably yielding one epimeric alcohol. acs.org |
Nucleophilic Additions and Condensation Reactions Involving the Carbonyl Group
The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. Grignard reagents, for example, can be used to introduce alkyl or aryl groups at the C-8 position. The synthesis of N-benzyl-3-azabicyclo[3.2.1]octan-8-one and its subsequent reaction with phenylmagnesium bromide demonstrates the feasibility of such additions, which typically proceed with a preference for attack from the less hindered face. wikipedia.org
Condensation reactions provide a route to form new carbon-carbon double bonds at the C-8 position. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective. alfa-chemistry.comnih.gov For instance, N-protected analogues of 3-azabicyclo[3.2.1]octan-8-one have been successfully subjected to the Masamune-Roush modification of the HWE reaction to yield the corresponding ethylidenyl ester. vulcanchem.com This reaction typically favors the formation of the (E)-alkene. alfa-chemistry.com
| Reaction Type | Reagents | Product Type |
| Grignard Reaction | RMgX (e.g., Phenylmagnesium bromide) | Tertiary alcohol at C-8 |
| Cyanohydrin Formation | NaCN, H⁺ | 8-Cyano-8-hydroxy derivative |
| Wittig Reaction | Ph₃P=CHR | Alkene at C-8 |
| Horner-Wadsworth-Emmons | (RO)₂P(O)CH₂CO₂R', Base | α,β-Unsaturated ester at C-8 |
Reactions Involving the Bridged Bicyclic Ring System
The inherent structural features of the 3-azabicyclo[3.2.1]octane scaffold, including ring strain, predispose it to specific fragmentation and rearrangement pathways.
Ring Strain and Fragmentation Pathways in Bicyclic Ketones
The bicyclo[3.2.1]octane skeleton possesses inherent ring strain due to the constraints of the bridged system. researchgate.netresearchgate.net This strain can be a driving force for reactions that lead to ring opening or fragmentation, especially when a suitable leaving group is present.
A notable fragmentation pathway for such systems is the Grob fragmentation. scribd.comcsic.es This reaction requires an electrofugal group and a nucleofugal group in a 1,3-diaxial relationship. For this compound, if the corresponding endo-alcohol is converted to a derivative with a good leaving group (e.g., a mesylate or tosylate), a fragmentation can be initiated by the lone pair of the nitrogen atom, leading to the formation of a medium-sized ring. This type of fragmentation has been observed in related 8-azabicyclo[3.2.1]octane systems. masterorganicchemistry.com
Rearrangement Reactions of the 3-Azabicyclo[3.2.1]octane Scaffold
The rigid framework of the 3-azabicyclo[3.2.1]octane system can undergo skeletal rearrangements under certain conditions, often to relieve ring strain. The Beckmann rearrangement is a classic example, involving the acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgresearchgate.net
The oxime of this compound can be prepared by reacting the ketone with hydroxylamine (B1172632). Upon treatment with an acid (e.g., polyphosphoric acid or sulfuric acid), this oxime can rearrange. Depending on the stereochemistry of the oxime (syn or anti to the migrating group), the rearrangement can lead to two possible lactams (cyclic amides) through the migration of one of the bridgehead carbons. Studies on related bicyclo[3.2.1]octane oximes have shown that such rearrangements can be regiospecific. core.ac.ukresearchgate.net In some cases, fragmentation can compete with or dominate over the rearrangement, particularly in strained systems. core.ac.ukresearchgate.net
Reactivity of the Nitrogen Atom in the 3-Position
The tertiary nitrogen atom at the 3-position is a key reactive center, functioning as a nucleophile and a base. Its reactivity is influenced by the steric and electronic environment imposed by the bicyclic structure and the propyl substituent.
The nitrogen's lone pair is available for reaction with electrophiles. A common reaction is quaternization, where the nitrogen attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. alfa-chemistry.comnih.gov This reaction introduces a permanent positive charge and can significantly alter the molecule's properties.
The basicity of the nitrogen allows it to be protonated by acids, forming the corresponding ammonium salt. The conformational orientation of the N-propyl group can influence the accessibility of the nitrogen lone pair and, consequently, its reactivity. In related N-substituted tropane analogues, the alkyl group can exist in either an axial or equatorial conformation, and the equilibrium between these two can be influenced by the solvent and other substituents on the ring. This conformational preference can impact the stereochemical outcome of reactions at other parts of the molecule.
| Reaction | Reagent | Product |
| Quaternization | Alkyl halide (e.g., CH₃I) | 3-Propyl-3-methyl-3-azoniabicyclo[3.2.1]octan-8-one iodide |
| Protonation | Acid (e.g., HCl) | 3-Propyl-3-azoniabicyclo[3.2.1]octan-8-one chloride |
| N-Oxide Formation | Oxidizing agent (e.g., m-CPBA) | This compound 3-oxide |
Advanced Functionalization and Derivatization Strategies for the this compound Scaffold
The this compound scaffold, a derivative of the tropane alkaloid core structure, presents a versatile platform for chemical modification. The inherent functionalities—a tertiary amine, a bicyclic ring system, and a ketone—offer multiple sites for derivatization. Advanced functionalization strategies are pivotal in exploring the chemical space around this scaffold for various applications. These strategies often focus on modifying the ketone at the C-8 position, functionalizing the bicyclic framework, or altering the N-propyl group.
The ketone at the C-8 position is a primary site for a variety of chemical transformations. Standard ketone chemistry can be employed to introduce diverse functionalities. For instance, reduction of the ketone can yield the corresponding alcohol, 3-propyl-3-azabicyclo[3.2.1]octan-8-ol. This transformation can be achieved using various reducing agents, which may also offer stereochemical control over the resulting hydroxyl group (either endo or exo). The resulting alcohol can be further derivatized, for example, through esterification or etherification, to introduce a wide range of substituents.
Another key reaction at the C-8 ketone is the formation of oximes. Reaction with hydroxylamine leads to the corresponding oxime derivative, which can exist as E/Z isomers. These oximes can be further modified; for example, they can be converted into oxime esters by reaction with activated carboxylic acids. A study on the related 3-methyl-3-azabicyclo[3.2.1]octan-8-one demonstrated the synthesis of various oxime esters with yields of up to 85%. researchgate.net Such derivatizations introduce new functional groups and can significantly alter the molecule's properties.
The bicyclic framework of the 3-propyl-3-azabicyclo[3.2.1]octane scaffold can also be functionalized, although this is often more challenging. Cycloaddition reactions represent a powerful tool for constructing more complex molecular architectures. For instance, 1,3-dipolar cycloaddition reactions have been utilized to synthesize isoxazole (B147169) derivatives from related tropane structures. researchgate.net While direct examples for the 3-propyl derivative are not extensively documented, the reactivity is expected to be analogous.
Furthermore, the nitrogen atom of the azabicyclo[3.2.1]octane system plays a crucial role in directing reactions and influencing the properties of the resulting derivatives. The N-propyl group itself can be a point of modification, although this typically involves dealkylation followed by re-alkylation with different substituents, a process that can be synthetically demanding.
The following table summarizes some of the key derivatization strategies applicable to the 3-azabicyclo[3.2.1]octan-8-one scaffold, which are expected to be relevant for the 3-propyl analog.
Table 1: Derivatization Strategies for the 3-Azabicyclo[3.2.1]octan-8-one Scaffold
| Reaction Type | Reagents and Conditions | Product Type | Potential for Further Functionalization |
|---|---|---|---|
| Reduction of Ketone | NaBH₄, LiAlH₄ | Alcohol (endo/exo mixture) | Esterification, Etherification |
| Oxime Formation | NH₂OH·HCl, Base | Oxime | O-Alkylation, O-Acylation, Beckmann Rearrangement |
| Oxime Ester Synthesis | Activated Carboxylic Acids, POCl₃/Pyridine | Oxime Ester | Varied ester functionalities |
| 1,3-Dipolar Cycloaddition | Nitrones, Azomethine Ylides | Fused Heterocycles | Further modification of the new ring system |
| Nucleophilic Addition | Grignard Reagents, Organolithium Compounds | Tertiary Alcohol | Introduction of C-C bonds |
Detailed research findings on related structures provide insights into the potential of these derivatization strategies. For example, the synthesis of 8-azabicyclo[3.2.1]octane-3-isoxazole oxime derivatives has been reported, demonstrating the utility of 1,3-dipolar cycloaddition reactions in creating complex structures with potential biological activities. researchgate.net Similarly, extensive studies on the structure-activity relationships of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives highlight how modifications at both the 3- and 8-positions of the scaffold can be systematically explored. researchgate.net
The functionalization can also be directed towards creating enantiomerically pure derivatives, which is often crucial for biological applications. Enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold itself is a well-explored area, often involving desymmetrization of achiral tropinone (B130398) derivatives or asymmetric cycloaddition reactions. researchgate.netrsc.org These methods can provide access to chiral building blocks that can then be elaborated into specific derivatives of this compound.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 3 Propyl 3 Azabicyclo 3.2.1 Octan 8 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Bicyclic Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule with a rigid bicyclic framework like 3-Propyl-3-azabicyclo[3.2.1]octan-8-one, NMR provides critical information about the molecular skeleton and the spatial arrangement of atoms.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. In this compound, distinct signals are expected for the bridgehead protons (H-1 and H-5), the protons on the seven-membered ring adjacent to and away from the carbonyl group, and the protons of the N-propyl substituent.
The ¹³C NMR spectrum, often recorded with complete proton decoupling, shows a single peak for each unique carbon atom. The chemical shift of each carbon provides clues to its functionalization. For instance, the carbonyl carbon (C-8) is expected to resonate at a significantly downfield shift (typically >200 ppm). The carbons attached to the nitrogen atom (C-1, C-5, and the α-methylene of the propyl group) will also have characteristic chemical shifts. While specific, experimentally verified spectral data for this compound is not widely published, representative chemical shifts can be predicted based on data from closely related N-substituted nortropinone analogs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is representative and predicted based on analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| 1, 5 (Bridgehead) | ~3.4 - 3.6 | ~62 - 64 | br s |
| 2, 4 (Axial) | ~2.2 - 2.4 | ~48 - 50 | m |
| 2, 4 (Equatorial) | ~2.6 - 2.8 | m | |
| 6, 7 (Exo) | ~1.9 - 2.1 | ~28 - 30 | m |
| 6, 7 (Endo) | ~1.6 - 1.8 | m | |
| 8 (Carbonyl) | - | ~215 - 218 | - |
| N-CH₂ (Propyl) | ~2.4 - 2.6 | ~56 - 58 | t |
| N-CH₂-CH₂ (Propyl) | ~1.4 - 1.6 | ~19 - 21 | sextet |
| CH₃ (Propyl) | ~0.8 - 1.0 | ~11 - 12 | t |
While 1D NMR provides a foundational dataset, complex spin systems in bicyclic structures often lead to overlapping multiplets that are difficult to interpret. Two-dimensional (2D) NMR experiments are essential for unambiguous assignment by correlating signals through bonds. jeol.com
COSY (COrrelation SpectroscopY): This homonuclear experiment correlates protons that are coupled to each other (typically over two or three bonds). youtube.com It is invaluable for tracing the connectivity within the bicyclic rings and along the propyl chain by identifying neighboring protons. For example, a cross-peak between the N-CH₂ and the adjacent CH₂ of the propyl group would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (¹JCH coupling). columbia.edu By correlating the known ¹H signals to their corresponding ¹³C signals, it allows for the definitive assignment of each carbon atom that bears a proton. Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by the phase of the cross-peak. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com It is crucial for piecing together the molecular skeleton by connecting fragments, especially around quaternary carbons (like C-8) or heteroatoms. For instance, HMBC can show correlations from the bridgehead protons (H-1, H-5) to the carbonyl carbon (C-8) and to the carbons across the nitrogen bridge (C-2, C-4), confirming the bicyclic framework.
Table 2: Key Predicted 2D NMR Correlations for this compound (Note: This table lists expected key correlations for structural confirmation.)
| Experiment | Correlating Protons | Correlating Atoms/Protons | Information Gained |
|---|---|---|---|
| COSY | H-1, H-5 (Bridgehead) | H-2, H-4, H-6, H-7 | Confirms connectivity around the bicyclic rings. |
| COSY | N-CH₂ (Propyl) | N-CH₂-CH₂ (Propyl) | Confirms propyl chain connectivity. |
| HSQC | All Protons | Directly attached Carbons | Assigns all protonated carbons (C-1,2,4,5,6,7 and propyl carbons). |
| HMBC | H-1, H-5 (Bridgehead) | C-8 (Carbonyl), C-2, C-4, C-6, C-7 | Confirms bicyclic structure and position of the carbonyl group. |
| HMBC | N-CH₂ (Propyl) | C-1, C-5 (Bridgehead), N-CH₂-CH₂ (Propyl) | Confirms the attachment of the propyl group to the nitrogen atom. |
The Nuclear Overhauser Effect (NOE) is a phenomenon where the spin polarization of one nucleus is altered by the saturation of another nucleus if they are close in space (typically <5 Å), regardless of whether they are connected through bonds.
NOESY (Nuclear Overhauser Effect SpectroscopY): This 2D experiment maps these through-space interactions, providing crucial information about the 3D structure and stereochemistry. For example, NOESY can be used to determine the relative orientation of substituents on the bicyclic frame.
ROESY (Rotating-frame Overhauser Effect SpectroscopY): For medium-sized molecules like this compound (MW ≈ 167 g/mol ), the standard NOE can be close to zero, making NOESY experiments ineffective. columbia.edu The ROESY experiment is an alternative that provides positive correlations regardless of molecular size and is less prone to artifacts from spin diffusion, making it a more reliable choice for molecules in this size range. columbia.edu A ROESY experiment could, for example, show correlations between the axial protons on the six-membered ring and other nearby protons, helping to confirm the chair-like conformation of the piperidine (B6355638) ring within the bicyclic system.
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula for the ion. For this compound, HRMS is used to confirm its molecular formula, C₁₀H₁₇NO. epa.gov This technique definitively distinguishes it from other potential compounds that might have the same nominal mass but a different elemental composition.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₈NO⁺ | 168.1383 | Within 5 ppm of calculated |
| [M]⁺· | C₁₀H₁₇NO⁺· | 167.1310 | Within 5 ppm of calculated |
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often fragments in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used for structural identification. The fragmentation of N-alkyl azabicycloalkanes is often directed by the nitrogen atom. uni-saarland.demiamioh.edu
For this compound, characteristic fragmentation pathways would include:
Alpha-Cleavage: The bond between the α- and β-carbons of the propyl group can break, leading to the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium ion. This would result in a fragment ion at m/z 138.
Loss of the Propyl Group: Cleavage of the N-propyl bond can occur, leading to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 124.
Ring Fragmentation: The bicyclic system itself can undergo characteristic fragmentation. A common pathway for this skeleton involves the cleavage of the C1-C2 and C4-C5 bonds, followed by further rearrangements and fragmentations, leading to a complex pattern of smaller ions. aip.org
Analysis of these patterns provides strong corroborating evidence for the proposed structure determined by NMR.
Coupled Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)
Coupled techniques are indispensable for the analysis of complex mixtures and the definitive identification of individual components. By interfacing a separation technique with a spectrometric detector, chemists can obtain both retention time data and mass-to-charge ratio information, providing a high degree of confidence in compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. The choice of the column's stationary phase is critical; for tertiary amines, which can exhibit peak tailing on standard non-polar columns, a more polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is often employed to improve peak shape and resolution. nih.gov
Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which induces fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (167.25 g/mol ). Key fragmentation pathways for the analogous N-alkylated synthetic cathinones often involve cleavages alpha to the carbonyl group and the nitrogen atom. wvu.edu The fragmentation of the related 8-azabicyclo[3.2.1]octane core is also well-documented, providing a basis for interpreting the mass spectrum of the target compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that may not be suitable for GC analysis due to lower volatility or thermal lability, LC-MS provides a robust alternative. In LC-MS, the compound is separated via high-performance liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically results in a prominent protonated molecule, [M+H]⁺, at m/z 168.26 for this compound.
Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The study of related tropane (B1204802) alkaloid analogs by LC-MS provides insights into the expected fragmentation pathways. nih.gov
| Technique | Ionization Mode | Expected Key m/z Values | Structural Information Provided |
| GC-MS | Electron Impact (EI) | 167 ([M]⁺), fragments corresponding to loss of propyl group, and bicyclic ring fragments. | Molecular weight and fragmentation pattern for structural fingerprinting. |
| LC-MS | Electrospray (ESI) | 168 ([M+H]⁺) | Molecular weight confirmation of the intact molecule. |
| LC-MS/MS | ESI with CID | Fragments from the precursor ion at m/z 168. | Detailed structural information from controlled fragmentation. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum is a plot of absorbance (or transmittance) versus wavenumber. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. For saturated cyclic ketones, this peak typically appears in the range of 1715-1750 cm⁻¹. pressbooks.pubyoutube.com The C-N stretching vibration of the tertiary amine is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹. Additionally, C-H stretching vibrations from the propyl group and the bicyclic alkane framework would be observed around 2850-3000 cm⁻¹. youtube.com
Raman Spectroscopy
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Ketone | C=O Stretch | 1715 - 1750 (Strong) | 1715 - 1750 (Moderate) |
| Tertiary Amine | C-N Stretch | 1250 - 1020 (Moderate) | Variable |
| Alkane | C-H Stretch | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |
Chromatographic Separation Techniques for Purification and Isomer Analysis
Chromatographic techniques are paramount for the purification of this compound and for the analysis of any potential isomers.
HPLC is a versatile technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable method. A C18 column is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or an ion-pairing agent to improve peak shape for the basic amine functionality. sielc.com
For the analysis of ketones, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection, as the resulting hydrazone is a strong chromophore. researchgate.net Chiral HPLC, using a chiral stationary phase, would be necessary to separate enantiomers if the synthesis results in a racemic mixture.
As mentioned previously, GC is an excellent technique for the analysis of volatile compounds. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. The analysis of tertiary amines by GC can be challenging due to their basicity, which can lead to interactions with acidic sites on the column and result in poor peak shape. nih.govlabrulez.com The use of specialized columns, such as those with a wax-based or amine-deactivated stationary phase, is often necessary to achieve symmetrical peaks and reproducible retention times. nih.govlabrulez.com GC is also well-suited for the separation of diastereomers, should they be present.
| Technique | Stationary Phase (Example) | Mobile/Carrier Phase (Example) | Detector | Application |
| HPLC | C18 | Acetonitrile/Water with Formic Acid | UV, MS | Purity assessment, quantification, isomer separation |
| GC | CP-Volamine (or similar amine-specific phase) | Helium | FID, MS | Purity assessment, quantification, isomer separation |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For this compound, with the chemical formula C₁₀H₁₇NO, the theoretical elemental composition can be calculated.
The experimental values obtained from an elemental analyzer, which typically involves the combustion of the sample, are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and supports its proposed molecular formula.
| Element | Theoretical Percentage |
| Carbon (C) | 71.81% |
| Hydrogen (H) | 10.24% |
| Nitrogen (N) | 8.37% |
| Oxygen (O) | 9.57% |
Theoretical and Computational Chemistry Studies of 3 Propyl 3 Azabicyclo 3.2.1 Octan 8 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of complex organic molecules like 3-Propyl-3-azabicyclo[3.2.1]octan-8-one. While specific DFT studies on this exact molecule are not prevalent in the literature, extensive research on the parent 3-azabicyclo[3.2.1]octane (nortropane) and related tropinone (B130398) systems allows for a detailed theoretical postulation. rsc.orgresearchgate.net
DFT calculations on similar N-substituted nortropinones have shown that the equatorial invertomer is generally more stable. academie-sciences.fr This preference is attributed to reduced steric hindrance compared to the axial position. The presence of the ketone at the C-8 bridgehead further influences the puckering of the bicyclic system.
The electronic structure is characterized by the distribution of electron density and the nature of the molecular orbitals. The nitrogen atom and the carbonyl group are the most electronically significant features. The lone pair of electrons on the nitrogen atom and the pi-system of the carbonyl group are key to the molecule's reactivity. The highest occupied molecular orbital (HOMO) is typically associated with the nitrogen lone pair, making it a nucleophilic center. The lowest unoccupied molecular orbital (LUMO) is generally centered on the carbonyl carbon, rendering it susceptible to nucleophilic attack.
A hypothetical table of calculated geometric parameters for the more stable equatorial conformer of this compound, based on DFT calculations of similar structures, is presented below.
| Parameter | Predicted Value |
| C-N-C bond angle | ~112° |
| C1-C8-C5 bond angle | ~95° |
| N-C (propyl) bond length | ~1.47 Å |
| C=O bond length | ~1.22 Å |
Conformational Analysis and Energy Landscapes of the 3-Azabicyclo[3.2.1]octanone Framework
The 3-azabicyclo[3.2.1]octanone framework possesses a degree of conformational flexibility, primarily related to the piperidine (B6355638) ring and the orientation of the N-substituent. The piperidine ring can, in theory, adopt chair, boat, or twist-boat conformations. However, computational studies on related systems like N-substituted nortropanones consistently show a strong preference for the chair conformation. academie-sciences.fr
The key conformational equilibrium for this compound is the nitrogen inversion, which interconverts the equatorial and axial conformers of the propyl group. The energy landscape of this process can be mapped using computational methods. The equatorial conformer is generally found to be the global minimum on the potential energy surface due to more favorable steric interactions. The energy barrier for nitrogen inversion in such systems is typically low enough to allow for rapid interconversion at room temperature.
Computational studies on similar 3-azabicyclic systems have shown that the energy difference between the chair-like and boat-like conformations of the piperidine ring can be less than 9 kcal/mol. lookchem.commontclair.edu The chair conformation is generally more stable for the [3.2.1] templates. montclair.edu
The energy landscape is also influenced by the solvent. In polar solvents, the more polar conformer might be stabilized. For N-substituted tropinone analogues, a preference for the equatorial N-invertomer has been observed in solution. academie-sciences.fr
Below is a representative data table illustrating the calculated relative energies for the principal conformers of this compound.
| Conformer | Relative Energy (kcal/mol) |
| Chair, N-propyl equatorial | 0.0 (Global Minimum) |
| Chair, N-propyl axial | 1.5 - 2.5 |
| Boat, N-propyl equatorial | > 5.0 |
| Boat, N-propyl axial | > 6.0 |
Stability Relationships in Bicyclic Ketones and Nitrogen-Containing Systems
The stability of bicyclic systems like this compound is governed by a combination of factors including ring strain, torsional strain, and non-bonded interactions. The bicyclo[3.2.1]octane skeleton is known to be one of the most stable arrangements among the C8 bicyclic hydrocarbons. atlantis-press.com This inherent stability is a key feature of the title compound.
In bicyclic ketones, the fusion of the rings can be either cis or trans. The bicyclo[3.2.1]octane system has a cis-fused nature with respect to the bridgehead carbons. Computational studies comparing the energies of cis- and trans-fused bicyclic ketones have provided valuable insights into their relative stabilities.
The introduction of a nitrogen atom into the bicyclic framework can influence stability. The ability of the nitrogen to participate in bonding in a less constrained manner compared to a carbon atom in a similar position can, in some cases, relieve ring strain. However, the presence of the lone pair on the nitrogen introduces specific stereoelectronic effects that must be considered.
The stability of the N-propyl group in the equatorial position is a classic example of conformational preference in six-membered rings, minimizing 1,3-diaxial interactions that would destabilize the axial conformer.
Computational Investigations of Reaction Mechanisms and Regioselectivity
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving complex molecules like this compound. One of the most famous reactions for the synthesis of the related tropinone is the Robinson-Schliemann "double Mannich" reaction. wikipedia.org This reaction involves the condensation of a dialdehyde, a primary amine (like propylamine), and a dicarboxylic acid. Computational studies can model the stepwise mechanism of this reaction, including the formation of imines, intramolecular additions, and decarboxylation steps, to rationalize the formation of the bicyclic core. wikipedia.org
Another important reaction is the reduction of the carbonyl group at the 8-position. The stereochemical outcome of this reduction is of great interest. Nucleophilic attack on the carbonyl carbon can occur from two faces, leading to either an endo or exo alcohol. Computational modeling can predict the preferred direction of attack by calculating the energies of the transition states for each pathway. The steric hindrance posed by the bicyclic framework will be a major determinant of the regioselectivity. In the case of tropinone, two stereospecific reductases, TR-I and TR-II, lead to the formation of tropine (B42219) and pseudotropine, respectively. nih.gov
Computational studies can also be employed to understand the regioselectivity of other reactions, such as enolate formation and subsequent alkylation or aldol (B89426) reactions at the alpha-carbons to the ketone.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm structures and understand electronic properties. For this compound, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and even UV-Vis spectra.
The calculated NMR chemical shifts are obtained by computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These theoretical values can then be correlated with experimental data. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or conformational averaging. For N-substituted nortropane and norgranatane derivatives, NMR spectroscopy has been used in conjunction with computational studies to determine the N-invertomer stereochemistry. academie-sciences.fr
Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. The carbonyl stretch of the ketone would be a particularly prominent and predictable feature.
Below is a hypothetical table comparing predicted and experimental spectroscopic data for this compound, illustrating the utility of this approach.
| Parameter | Predicted Value (DFT) | Experimental Value |
| ¹³C NMR Chemical Shift (C=O) | ~215 ppm | ~212 ppm |
| ¹³C NMR Chemical Shift (N-CH₂) | ~55 ppm | ~53 ppm |
| ¹H NMR Chemical Shift (Bridgehead H) | ~2.8 ppm | ~2.7 ppm |
| IR Vibrational Frequency (C=O stretch) | ~1730 cm⁻¹ | ~1725 cm⁻¹ |
Structure Activity Relationship Sar Methodologies Applied to 3 Azabicyclo 3.2.1 Octan 8 One Analogues
Principles of Structure-Activity Relationship Studies for Bicyclic Systems
Bicyclic systems like the 3-azabicyclo[3.2.1]octane scaffold present a rigid framework that restricts the conformational freedom of the molecule. This rigidity is advantageous for SAR studies as it helps to define the spatial arrangement of pharmacophoric elements. The primary goal of SAR is to identify which chemical groups are responsible for a molecule's biological activity, allowing chemists to modify the structure to enhance potency or selectivity. wikipedia.org
Key principles in SAR studies for bicyclic systems include:
Systematic Modification : Researchers create a series of related compounds by systematically altering specific parts of the lead molecule. oncodesign-services.com For the 3-azabicyclo[3.2.1]octane core, modifications can be made at the nitrogen atom (position 3), the carbonyl group (position 8), or other positions on the bicyclic rings. nih.govebi.ac.uk
Isosteric and Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties to investigate their role in biological activity. For example, replacing an ester with an amide to probe hydrogen bonding interactions.
Evaluation of Physicochemical Properties : Properties such as lipophilicity (logP), electronic effects, and steric bulk are quantified and correlated with biological activity. In some bicyclic series, however, simple correlations are not always evident, suggesting more complex interactions are at play. researchgate.net
Rational Design of Analogues for Systematic Structural Modification
Rational design uses the understanding of a biological target or a lead compound's SAR to design new, improved analogues. nih.gov For the 3-azabicyclo[3.2.1]octane scaffold, this involves a targeted approach to synthesis rather than random modifications.
A study on N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors provides a clear example of rational design. nih.gov Starting from a known inhibitor, researchers constrained a flexible piperidine (B6355638) ring into the more rigid 8-azabicyclo[3.2.1]octane core. This single modification led to a five-fold increase in potency. nih.gov Further systematic modifications were then explored:
Stereochemistry Evaluation : The endo and exo positions for substituents at the C-3 position were evaluated, revealing that the stereochemistry was critical for activity. nih.gov
Linker Modification : The length and nature of linkers connecting the bicyclic core to other parts of the molecule were systematically altered.
Heterocyclic Substitution : Different heterocyclic rings were attached to the core scaffold to explore their impact on binding affinity. nih.govresearchgate.net
This systematic approach led to the discovery of a potent and selective inhibitor, demonstrating the power of rational design in optimizing a lead compound based on a bicyclic scaffold. nih.gov
| Compound | Core Scaffold | Modification | h-NAAA IC50 (µM) |
|---|---|---|---|
| Parent Hit | Piperidine | - | >1 µM |
| Analog 20 | Azabicyclo[3.2.1]octane | Ring constraint | 0.23 µM |
| ARN19689 (50) | Azabicyclo[3.2.1]octane | Optimized side chains | 0.042 µM |
Computational Approaches to SAR Analysis for Complex Molecules
Computational methods are indispensable for analyzing the SAR of complex molecules like 3-azabicyclo[3.2.1]octan-8-one analogues. oncodesign-services.com These techniques allow for the prediction of biological activity and help rationalize experimentally observed SAR trends. nih.gov
Cheminformatics deals with the collection, storage, and analysis of chemical data to solve problems in chemistry. mdpi.com It plays a crucial role in modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com
For the 8-azabicyclo[3.2.1]octane scaffold, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov In one study, these models were used to analyze a series of 20 benztropine (B127874) analogues that act as muscarinic receptor blockers. The models were highly predictive, indicating their reliability for designing new, potent antagonists. nih.gov
QSAR models are built using:
Molecular Descriptors : Numerical values that describe the physicochemical properties of a molecule (e.g., steric, electronic, hydrophobic).
Statistical Methods : Techniques like multiple linear regression or partial least squares are used to find a mathematical relationship between the descriptors and the observed activity. mdpi.com
Computational SAR analysis can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Design : This approach is used when the 3D structure of the biological target is unknown. It relies on the analysis of a set of molecules (ligands) known to bind to the target. By comparing the structures and activities of these ligands, a pharmacophore model can be developed. This model defines the essential 3D arrangement of functional groups required for biological activity. acs.org For instance, replacing a piperidine ring in a dopamine (B1211576) D2-like receptor antagonist with a tropane (B1204802) (8-azabicyclo[3.2.1]octane) ring reversed its receptor selectivity. X-ray crystallography of the ligands revealed different spatial arrangements of their pharmacophoric elements, providing clues for the observed SAR diversity. nih.gov
Structure-Based Design : When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, structure-based design can be employed. This involves docking candidate molecules into the target's binding site to predict their binding mode and affinity. This allows for a more direct, rational design of new compounds that fit optimally into the binding site. A computational method for structure-guided exploration of SAR transfer has been developed, which uses the 3D structures of ligands from crystal complexes to identify alternative substituents and cores. nih.gov
Exploration of Chemical Space and Diversity-Oriented Synthesis (DOS) Concepts for Bicyclic Scaffolds
The concept of "chemical space" refers to the vast number of all possible small molecules. cam.ac.uk A primary goal in drug discovery is to explore novel regions of this space to find new bioactive compounds. know-todays-news.comnih.gov Diversity-Oriented Synthesis (DOS) is a strategy aimed at efficiently generating libraries of structurally diverse small molecules, often inspired by natural products. cam.ac.ukrsc.org
Bicyclic scaffolds like 3-azabicyclo[3.2.1]octane are excellent starting points for DOS because they provide a rigid, three-dimensional core that can be decorated with various functional groups. rsc.org The principles of DOS include:
Scaffold Diversity : Creating a collection of molecules with different core skeletons.
Stereochemical Diversity : Generating all possible stereoisomers of a molecule to explore the impact of 3D arrangement on activity. nih.gov
Appendage Diversity : Attaching a wide variety of functional groups to a common scaffold.
Future Research Directions and Advanced Applications in Organic Chemistry
Development of Novel and Sustainable Synthetic Routes for the 3-Azabicyclo[3.2.1]octan-8-one Core
The synthesis of the azabicyclo[3.2.1]octane skeleton remains a central focus of organic synthesis, with an increasing emphasis on sustainability and efficiency. acs.orgresearchgate.net Current research directions aim to move beyond traditional multi-step syntheses towards more innovative and environmentally benign methodologies.
A promising avenue lies in the one-pot aminocyclization of renewable starting materials. For instance, 2,5-tetrahydrofurandimethanol (THFDM), which can be derived from 5-hydroxymethylfurfural, has been successfully converted to the related 8-oxa-3-azabicyclo[3.2.1]octane core. researchgate.netcardiff.ac.uk This transformation was achieved using a Pt/NiCuAlOx catalyst in a one-pot reaction with ammonia, reaching a 58% yield with 100% conversion of the starting material. researchgate.netcardiff.ac.uk Future work will likely focus on adapting such catalytic systems for the direct synthesis of the carbocyclic 3-azabicyclo[3.2.1]octan-8-one core, potentially utilizing bio-based precursors to enhance sustainability.
Cycloaddition reactions are another powerful tool for constructing the bicyclic framework. au.dknih.gov Researchers are exploring novel [5+2] cycloaddition reactions to efficiently generate the azabicyclo[3.2.1]octene skeleton, which can then be further functionalized. nih.gov These methods allow for the rapid installation of multiple stereocenters with high control. nih.gov The development of catalytic and enantioselective versions of these cycloadditions is a key objective, aiming to provide direct access to chiral, non-racemic products. au.dkresearchgate.net For example, the first asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines has been reported, yielding tropane (B1204802) derivatives with excellent control of stereoselectivity. researchgate.net
Additionally, rearrangement reactions, such as the Beckmann rearrangement, offer alternative strategies for constructing the 8-azabicyclo[3.2.1]octane scaffold. smolecule.com Future efforts may focus on developing catalytic and more versatile versions of these rearrangements.
Exploration of Unique Reactivity Patterns and Rearrangements Specific to this Scaffold
The inherent rigidity of the 3-azabicyclo[3.2.1]octane scaffold imparts unique reactivity and allows for highly diastereoselective transformations. au.dk The dense functionalization often present in synthetic intermediates of this scaffold provides numerous opportunities for structural elaboration. au.dk
Future research will likely delve deeper into exploiting the conformational constraints of the bicyclic system to control the stereochemical outcome of subsequent reactions. This includes exploring reactions such as additions to the ketone at C-8, functionalization of the bridgehead positions, and modifications to the piperidine (B6355638) ring. The rigid framework can direct incoming reagents to a specific face of the molecule, enabling the synthesis of complex, stereochemically defined molecules. au.dk
The exploration of unique rearrangements specific to this scaffold is another area of interest. The development of novel ring-expansion or ring-contraction strategies could lead to the formation of other complex heterocyclic systems. Furthermore, investigations into the reactivity of organometallic complexes featuring the azabicyclo[3.2.1]octane ligand could open up new avenues in catalysis and synthetic methodology. nih.gov
Advancements in High-Throughput and Miniaturized Analytical Characterization Techniques
The discovery and optimization of reactions involving the 3-azabicyclo[3.2.1]octane scaffold can be significantly accelerated by modern analytical techniques. High-throughput screening (HTS) and miniaturized reaction analysis are becoming indispensable tools in contemporary chemical research.
Future applications in this area will likely involve the use of droplet-accelerated reaction screening, which utilizes mass spectrometry for rapid analysis and mechanistic insights. acs.org This technique can be employed to quickly screen reaction conditions, catalysts, and substrates for the synthesis of 3-azabicyclo[3.2.1]octan-8-one derivatives, drastically reducing development time.
Moreover, the integration of high-resolution mass spectrometry (HRMS) and advanced NMR spectroscopy techniques will be crucial for the unambiguous characterization of the complex three-dimensional structures of these molecules. X-ray crystallography will also continue to play a vital role in resolving stereochemical ambiguities within the bicyclic framework. The data generated from these high-throughput and advanced analytical methods will be invaluable for building large datasets to train machine learning models for reaction optimization and prediction.
Integration of Computational Design and Machine Learning in Scaffold Exploration
Computational chemistry and machine learning are revolutionizing the way chemists approach molecular design and synthesis. uni-muenster.de For the 3-azabicyclo[3.2.1]octane scaffold, these tools offer powerful capabilities for predicting properties, designing novel derivatives, and optimizing synthetic pathways.
Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict energetically favorable reaction pathways, analyze transition states, and understand the influence of solvents on reaction outcomes. This computational insight can significantly reduce the amount of trial-and-error experimentation required in the laboratory.
Machine learning (ML) models are being developed to predict various physicochemical properties, such as lipophilicity (LogP) and acidity/basicity (pKa), for novel compounds. researchgate.net By training these models on datasets of known azabicyclo[3.2.1]octane derivatives, researchers can predict the properties of virtual compounds before they are synthesized, allowing for a more targeted approach to drug discovery. researchgate.netresearchgate.net ML models can also be used as scoring functions in molecular docking to predict the binding affinity of new ligands to biological targets. uni-muenster.de The generation of novel, domain-specific molecular fingerprints using neural networks is another emerging area that could be applied to the design of new molecules based on this scaffold. uni-muenster.de
Interdisciplinary Research Opportunities in Materials Science and Catalysis
The unique structural and chemical properties of the 3-azabicyclo[3.2.1]octane scaffold present exciting opportunities for interdisciplinary research, particularly in materials science and catalysis.
In catalysis, derivatives of this scaffold can serve as chiral ligands for asymmetric metal-catalyzed reactions. The rigid bicyclic framework can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic transformations. nih.govscispace.com Furthermore, the development of catalysts based on this scaffold for processes like one-pot aminocyclizations highlights their potential in sustainable chemistry. researchgate.netcardiff.ac.uk
In materials science, the incorporation of the rigid 3-azabicyclo[3.2.1]octane unit into polymer backbones could lead to materials with novel thermal and mechanical properties. These scaffolds could also be used in the design of nanoporous materials, where the defined three-dimensional structure can create pores of specific sizes and shapes for applications in separation, storage, or sensing. researchgate.net The ability to precisely display functional groups in three dimensions makes this scaffold an attractive building block for the construction of functional materials. nih.govscispace.com
Q & A
Q. Quality Control in Synthesis
- HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water (60:40) for baseline separation of byproducts (e.g., dealkylated analogs). Limit of quantification (LOQ) should be ≤0.1% .
- GC-FID : For volatile impurities, employ a DB-5MS column (30 m × 0.25 mm) with a 10°C/min ramp from 50–300°C. Method validation requires precision (RSD <2%) and recovery (95–105%) across three concentration levels .
How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
Q. Advanced Computational Approach
- Docking Studies : Use AutoDock Vina to simulate binding poses in receptor active sites (e.g., σ-1 receptor PDB: 5HK1). Propyl chain modifications can be screened for hydrophobic interactions with residues like Leu105 and Tyr103 .
- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent volume/electrostatics with IC₅₀ values. Partial least squares (PLS) regression with cross-validation (q² >0.5) ensures predictive reliability .
What are the challenges in scaling up the synthesis of this compound from milligram to kilogram quantities, and how are they mitigated?
Q. Process Chemistry Considerations
- Exothermicity Control : Use jacketed reactors with gradual addition of reagents (e.g., propylamine) to prevent runaway reactions during cyclization .
- Purification : Switch from column chromatography to fractional crystallization (ethanol/water mixtures) for cost-effective isolation. Purity is verified via DSC (melting point ±2°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
